molecular formula C12H22N2O3 B13501488 1-(L-Leucyl)piperidine-4-carboxylic acid

1-(L-Leucyl)piperidine-4-carboxylic acid

Cat. No.: B13501488
M. Wt: 242.31 g/mol
InChI Key: YBRCGAUHKLHZAU-JTQLQIEISA-N
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Description

1-(L-Leucyl)piperidine-4-carboxylic acid is a synthetic compound that combines the amino acid L-leucine with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(L-Leucyl)piperidine-4-carboxylic acid typically involves the coupling of L-leucine with piperidine-4-carboxylic acid. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The use of protective groups to prevent side reactions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(L-Leucyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group of L-leucine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(L-Leucyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving peptide transport and metabolism.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(L-Leucyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the L-leucine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Uniqueness: 1-(L-Leucyl)piperidine-4-carboxylic acid is unique due to its combination of an amino acid and a piperidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H22N2O3/c1-8(2)7-10(13)11(15)14-5-3-9(4-6-14)12(16)17/h8-10H,3-7,13H2,1-2H3,(H,16,17)/t10-/m0/s1

InChI Key

YBRCGAUHKLHZAU-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)C(=O)O)N

Origin of Product

United States

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